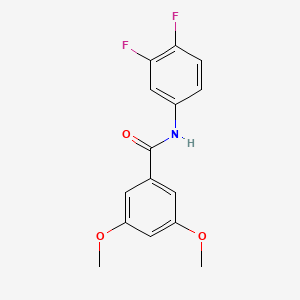

![molecular formula C19H22N4O2S B5510407 1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives often involves the reaction of appropriate aldehydes with thiazolidin-2,4-dione in the presence of a catalyst like piperidine. This process, known as Knoevenagel condensation, leads to various substituted thiazolidinones. For example, Mahmoud et al. (2011) detailed the synthesis of thiazolidinone derivatives via reactions involving benzylamine and piperidine, yielding imidazolidinone derivatives and thiazolidin-4-one derivatives under different conditions (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).

Molecular Structure Analysis

Molecular structure analysis often involves understanding the configuration and stereochemistry of compounds. For instance, Angelova et al. (2003) reported on the PMR spectra and structures of imidazolidin-2-ones, highlighting the presence of E,Z-isomerism and the exchange of the imino proton, which is critical for understanding the molecular structure and reactivity of such compounds (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003).

Chemical Reactions and Properties

Chemical reactions involving thiazolidinone derivatives can lead to a wide range of products depending on the reactants and conditions used. For example, the work by Patel et al. (2012) on the synthesis of s-triazine-based thiazolidinones as antimicrobial agents demonstrates the versatility of these compounds in undergoing chemical transformations to achieve desired biological activities (Patel, Patel, Kumari, & Patel, 2012).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, can be analyzed using various spectroscopic and crystallographic techniques. These properties are crucial for determining the compound's suitability for further application and formulation.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their application in medicinal chemistry and other fields. Studies such as those by El-Shareif et al. (2003) on the synthesis of novel fused imidazole derivatives provide insights into the chemical behavior of these compounds under various conditions (El-Shareif, Ammar, El-Gaby, Zahran, & Khames, 2003).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antimicrobial Activity : The synthesis of thiazolidinone derivatives, incorporating the core structure of the compound , has been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. These derivatives demonstrate the compound's potential as a scaffold for developing new antimicrobial agents with broad-spectrum efficacy (Patel, Kumari, & Patel, 2012).

Antiproliferative Effects : Research into derivatives of the compound has also uncovered their antiproliferative effects against human leukemic cells, suggesting a possible role in the development of cancer therapeutics. This highlights the compound's versatility and potential in addressing various proliferative disorders (Sharath Kumar et al., 2014).

Process Development for Depression and Anxiety Treatment : The compound has been identified as a potential drug for treating depression and anxiety. Research has focused on optimizing the manufacturing process and controlling genotoxic impurities, emphasizing the compound's therapeutic potential beyond its antimicrobial and antiproliferative properties (Cimarosti et al., 2011).

Propriétés

IUPAC Name |

1-[2-methyl-5-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13-5-6-14(12-16(13)23-10-7-21-19(23)25)18(24)22-9-3-2-4-15(22)17-20-8-11-26-17/h5-6,8,11-12,15H,2-4,7,9-10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYKISMWFZHDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCC2C3=NC=CS3)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5510332.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)

![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)